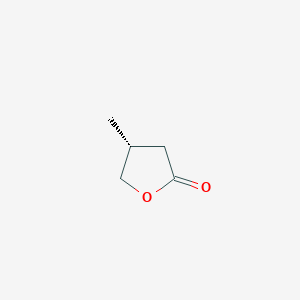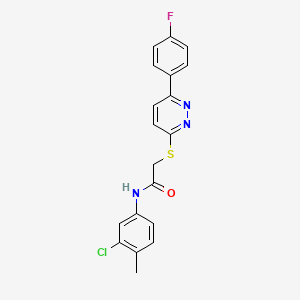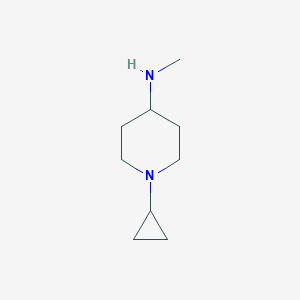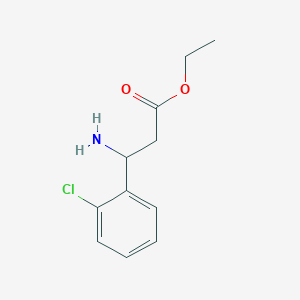![molecular formula C16H12Cl2N2S B2818435 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-31-4](/img/structure/B2818435.png)
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles. These compounds are known for their significant biological and pharmacological activities, making them valuable in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves a multi-step process:
Formation of Isoquinoline Intermediate: : The synthesis begins with the formation of the isoquinoline core. This can be achieved via the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an amine in the presence of acid.
Chlorination: : The next step involves the chlorination of the isoquinoline intermediate. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions.
Thiazole Ring Formation: : The final step is the construction of the benzothiazole ring. This can be achieved through a cyclization reaction involving a thiourea derivative in the presence of an oxidizing agent like iodine.
Industrial Production Methods
Industrially, the production of such complex compounds often involves optimizing these synthetic steps for scale-up, ensuring high yields and purity. Catalysts and automated systems are employed to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, where the benzothiazole ring may be further functionalized by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : The compound can also be reduced, typically using reducing agents such as sodium borohydride, to produce various hydrogenated derivatives.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or keto groups, while substitution reactions can yield various functionalized derivatives.
Applications De Recherche Scientifique
4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is of great interest in scientific research due to its diverse applications:
Medicinal Chemistry: : This compound has potential as a pharmacophore for developing new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Chemical Biology: : It can be used as a probe to study biological processes at the molecular level, helping researchers understand cellular mechanisms and pathways.
Materials Science: : The unique structural properties of benzothiazoles make them suitable for developing novel materials with specific optical, electronic, or mechanical properties.
Industry: : In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole exerts its effects depends on the context of its application:
Molecular Targets: : In medicinal applications, it might interact with specific enzymes, receptors, or DNA sequences, modulating their activity and leading to therapeutic effects.
Pathways Involved: : It could affect various biological pathways, such as signal transduction, cell cycle regulation, or apoptosis, depending on its specific interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylbenzothiazole: : Known for its anticancer properties.
Benzothiazole-2-thiol: : Commonly used in the rubber industry as a vulcanization accelerator.
Benzothiazole derivatives: : Widely studied for their antimicrobial and antitumor activities.
Uniqueness
What sets 4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole apart is its combination of a dichloro-substituted benzothiazole ring with an isoquinoline moiety. This unique structure enhances its potential for diverse biological activities and applications, making it a valuable compound for further research and development.
That's a dive into the world of this compound. Sounds like a compound with lots of potential! What do you think?
Propriétés
IUPAC Name |
4,7-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-5-6-13(18)15-14(12)19-16(21-15)20-8-7-10-3-1-2-4-11(10)9-20/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXHFZVVZGHKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC(=C4S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)

![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2818365.png)
![N-(butan-2-yl)-1-{[(4-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)


![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]oxolane-3-carboxamide](/img/structure/B2818375.png)
